



Application Notes and Protocols for AlphaLISA SureFire Ultra ERK1/2 Activity Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The AlphaLISA® SureFire® Ultra™ assay is a highly sensitive, no-wash, bead-based immunoassay for the quantitative detection of phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK1/2 in cell lysates.[1][2][3] This technology offers a superior alternative to traditional methods like Western blotting and conventional ELISAs, providing a streamlined workflow with high-throughput capabilities.[2] The assay is applicable to various research areas, including signal transduction pathway analysis, drug discovery, and screening of modulators of receptor activation.[2][4]

Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPKs, are central components of the MAPK signaling pathway. This pathway regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6] Dysregulation of the ERK1/2 pathway is implicated in numerous diseases, most notably cancer. [7][8] The AlphaLISA SureFire Ultra assay for phospho-ERK1/2 allows for the precise measurement of the activation state of this critical pathway in response to various stimuli.

Assay Principle

The AlphaLISA SureFire Ultra assay is a sandwich immunoassay that utilizes two types of beads: Donor beads and Acceptor beads.[1][9] In the assay for phosphorylated ERK1/2, one antibody is biotinylated and captured by the streptavidin-coated Donor bead. The second



antibody, specific for the phosphorylated epitope (Thr202/Tyr204), is tagged with a proprietary CaptSure[™] agent and is captured by the CaptSure[™]-coated Acceptor bead.[1][2][10] When the phosphorylated ERK1/2 protein is present in the cell lysate, it brings the Donor and Acceptor beads into close proximity (within 200 nm).[1][11]

Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is emitted at 615 nm.[1][10] The intensity of the light emission is directly proportional to the amount of phosphorylated ERK1/2 in the sample.[1][2] A similar principle is applied for the detection of total ERK1/2, using a different pair of antibodies that recognize the protein regardless of its phosphorylation state. [1][12]

Key Features

- No-Wash Protocol: Simplifies the workflow and reduces hands-on time.[2]
- High Sensitivity and Wide Dynamic Range: Enables detection of low-level phosphorylation events.
- Homogeneous Assay Format: All steps are performed in the same well, making it amenable to automation.[2]
- Multiplexing Capability: Allows for the simultaneous measurement of phospho-ERK1/2 and total ERK1/2 from the same lysate sample for normalization.[4]
- Compatibility: Can be used with both adherent and suspension cells, as well as tissue lysates.[9][12]

Signaling Pathway and Assay Workflow ERK1/2 Signaling Pathway

The ERK1/2 signaling cascade is a highly conserved pathway initiated by the activation of receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), or other cell surface receptors.[5][7] This activation leads to the recruitment of adaptor proteins and the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf), which in turn phosphorylate and activate MEK1/2.[5][8] MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on threonine 202 and tyrosine 204, leading to their

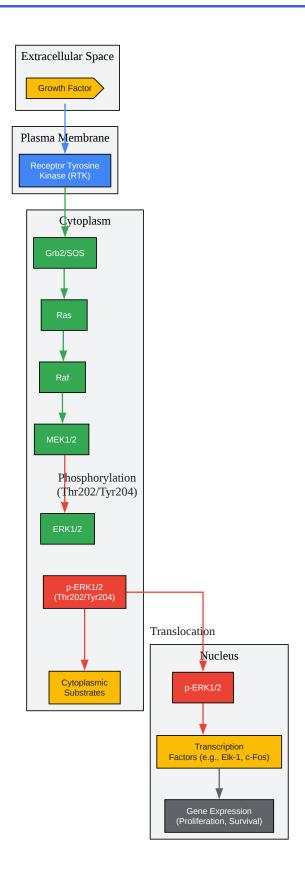


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activation. Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, or phosphorylate cytoplasmic substrates, ultimately controlling cellular responses.[6][7]





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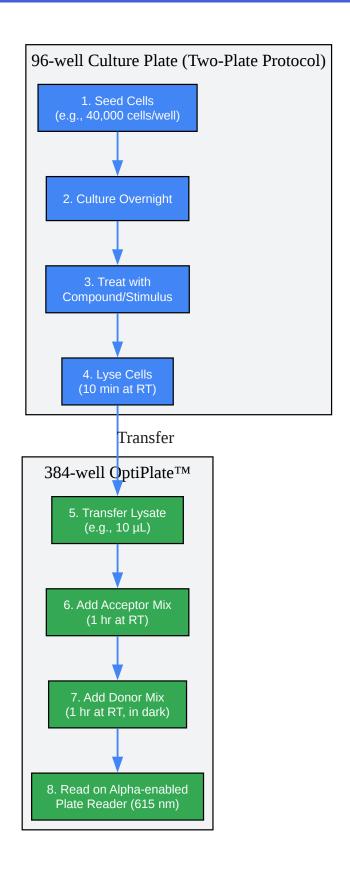
Caption: The ERK1/2 signaling cascade.



AlphaLISA SureFire Ultra Assay Workflow

The assay can be performed in either a one-plate or a two-plate protocol. The two-plate protocol is generally recommended as it allows for cell monitoring and the use of lysates for multiple target analysis.[3][12]





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Caption: Two-plate AlphaLISA SureFire Ultra workflow.



Experimental Protocols General Reagent Preparation

- Lysis Buffer: Prepare 1X Lysis Buffer by diluting the 5X stock solution with deionized water.
- Acceptor Mix: Prepare by diluting the Acceptor beads and Activation buffer in Reaction buffer as per the kit protocol.
- Donor Mix: Prepare by diluting the Donor beads in Dilution buffer as per the kit protocol.
 Note: Donor beads are light-sensitive and should be handled in subdued light.

Protocol 1: Agonist-Induced ERK1/2 Phosphorylation in HEK293 Cells

This protocol describes the stimulation of ERK1/2 phosphorylation in Human Embryonic Kidney (HEK293) cells using Epidermal Growth Factor (EGF).

Materials:

- HEK293 cells
- Complete medium (e.g., DMEM with 10% FBS)
- Serum-free medium
- · EGF stock solution
- AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 kits
- 96-well tissue culture plate
- 384-well white OptiPlate™
- Alpha-enabled plate reader

Procedure:



- Seed HEK293 cells in a 96-well plate at a density of 40,000 cells per well in complete medium and incubate overnight at 37°C, 5% CO2.[3]
- Carefully remove the medium and wash the cells once with serum-free medium.
- Add serum-free medium to each well and incubate for 2 hours to starve the cells.[3]
- Prepare serial dilutions of EGF in serum-free medium.
- Add the EGF dilutions to the cells and incubate for 30 minutes at 37°C.[3] Include a vehicle control (serum-free medium without EGF).
- Remove the medium and add 100 μL of 1X Lysis Buffer to each well.
- Incubate for 10 minutes at room temperature with gentle shaking (e.g., 350 rpm).[3]
- Transfer 10 μL of the cell lysate to a 384-well OptiPlate™.
- Add 5 μL of the prepared Acceptor Mix to each well and incubate for 1 hour at room temperature.[3]
- Add 5 μL of the prepared Donor Mix to each well, protect from light, and incubate for 1 hour at room temperature.[3]
- Read the plate on an Alpha-enabled plate reader.

Protocol 2: Antagonist-Mediated Inhibition of ERK1/2 Phosphorylation in HeLa Cells

This protocol details the inhibition of EGF-induced ERK1/2 phosphorylation in HeLa cells using the EGFR inhibitor AG1478.

Materials:

- HeLa cells
- Complete medium



- AG1478 stock solution
- EGF stock solution
- AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 kits
- 96-well tissue culture plate
- 384-well white OptiPlate™
- Alpha-enabled plate reader

Procedure:

- Seed HeLa cells in a 96-well plate at a density of 40,000 cells per well in complete medium and incubate overnight at 37°C, 5% CO2.[3]
- Prepare serial dilutions of AG1478 in complete medium.
- Add the AG1478 dilutions to the cells and incubate for 2 hours at 37°C.[3]
- Prepare a solution of EGF in complete medium at a concentration that induces a submaximal response (e.g., 1 ng/mL).
- Add the EGF solution to all wells (except for the unstimulated control) and incubate for 30 minutes at 37°C.[3]
- Remove the medium and add 100 μL of 1X Lysis Buffer to each well.
- Incubate for 10 minutes at room temperature with gentle shaking (350 rpm).[3]
- Follow steps 8-11 from Protocol 1 for the detection of p-ERK1/2.

Data Presentation

The following tables summarize representative quantitative data from experiments using the AlphaLISA SureFire Ultra ERK1/2 assay.

Table 1: Agonist-Induced ERK1/2 Phosphorylation



| Cell Line | Agonist | Treatment Time | EC50 | Signal to Backgroun d (S/B) Ratio | Reference |
|-----------|----------|-------------------|---------------|--|-----------|
| HEK293 | EGF | 30 min | ~1 ng/mL | >100 | [13] |
| Jurkat | Anti-CD3 | 5 min | ~100 ng/mL | >20 | [3] |
| PBMCs | PMA | 10 min | Not specified | ~15 | [3] |
| PBMCs | LPS | 10 min | Not specified | ~5 | [3] |

Table 2: Antagonist-Mediated Inhibition of ERK1/2 Phosphorylation

| Cell Line | Antagonist | Pre- incubation Time | Stimulus | IC50 | Reference |
|-----------|------------|----------------------------|-------------|--------|-----------|
| HeLa | AG1478 | 2 hours | 1 ng/mL EGF | ~10 nM | [3][13] |

Data Analysis

Data should be analyzed by calculating the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal to normalize for variations in cell number and protein expression. For dose-response curves, the data can be fitted to a four-parameter sigmoidal curve using appropriate software (e.g., GraphPad Prism) to determine EC50 or IC50 values. It is also recommended to include a positive control lysate provided with the kit in each experiment for quality control and troubleshooting.[2][14]

Troubleshooting

For a comprehensive troubleshooting guide, refer to the manufacturer's documentation. Common issues may include low signal, high background, or high well-to-well variability. Optimization of cell density, stimulation time, and serum starvation conditions may be necessary for each specific cell line and experimental setup.[1]



Conclusion

The AlphaLISA SureFire Ultra assay for ERK1/2 activity provides a robust, sensitive, and high-throughput method for studying the ERK1/2 signaling pathway. Its no-wash, homogeneous format makes it an ideal tool for academic research and drug discovery, enabling the rapid screening and characterization of compounds that modulate this critical cellular pathway.

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